molecular formula C12H9ClN4O3S2 B4131958 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4131958
M. Wt: 356.8 g/mol
InChI Key: KRXQGAUDGYZEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as CCT007093, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide works by inhibiting the activity of CDK9, a protein that is involved in the regulation of gene transcription. CDK9 is a component of a protein complex called P-TEFb, which is required for the transcription of many genes, including those involved in cell division and proliferation. By inhibiting CDK9, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide prevents the transcription of these genes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide inhibits cell growth and induces cell death. In inflammation research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorder research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide protects neurons from oxidative stress, which is a major contributor to neuronal damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide in lab experiments is its specificity for CDK9, which allows for targeted inhibition of this protein. However, one limitation of using 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. Additionally, the synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is a multi-step process, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more potent analogs of 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide that may be more effective in inhibiting CDK9. Additionally, research could be conducted to investigate the potential use of 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK9, which is involved in cell division and proliferation. In inflammation research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-[(5-chloro-2-thienyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has been shown to protect neurons from damage caused by oxidative stress.

properties

IUPAC Name

1-[(5-chlorothiophene-2-carbonyl)amino]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S2/c13-10-5-4-9(22-10)11(18)15-16-12(21)14-7-2-1-3-8(6-7)17(19)20/h1-6H,(H,15,18)(H2,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXQGAUDGYZEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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